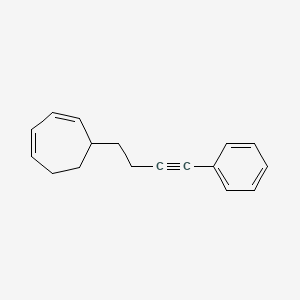
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is an organic compound characterized by a cycloheptadiene ring substituted with a phenylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene typically involves the coupling of a cycloheptadiene derivative with a phenylbutynyl precursor. One common method is the nickel-catalyzed synthesis of multi-substituted allenes from organoalane reagents and propargyl esters . The reaction conditions often include the use of nickel catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization, which can influence its reactivity and interaction with other molecules . This isomerization can lead to the formation of different structural isomers, each with distinct chemical properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with a similar cycloheptadiene structure but without the phenylbutynyl substitution.
1,3-Diphenylprop-2-ynyl acetate: A compound with a similar phenylbutynyl group but different core structure.
1,4-Diphenylbut-3-yn-2-yl acetate: Another related compound with a phenylbutynyl group and different substitution pattern.
Uniqueness
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
670276-46-7 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-(4-phenylbut-3-ynyl)cyclohepta-1,3-diene |
InChI |
InChI=1S/C17H18/c1-2-5-11-16(10-4-1)14-8-9-15-17-12-6-3-7-13-17/h1-4,6-7,10,12-13,16H,5,8,11,14H2 |
InChI Key |
JNGJBJLJEMHBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CC=C1)CCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


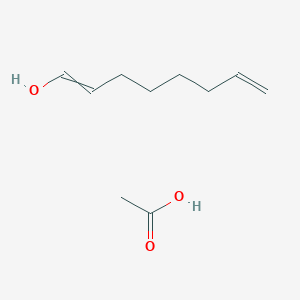
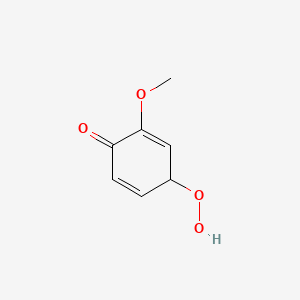
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
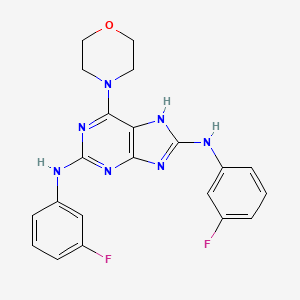
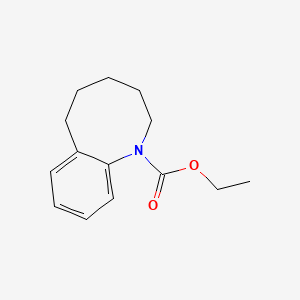
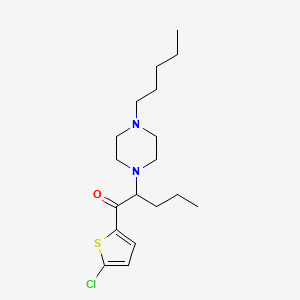
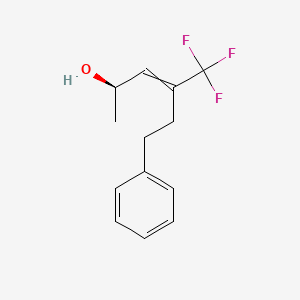
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

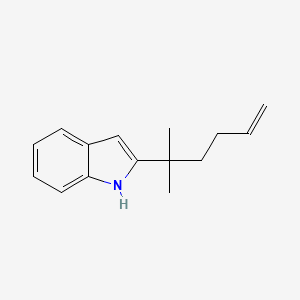

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
